molecular formula C17H16Br2N2O B15014119 4-bromo-N'-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide

4-bromo-N'-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide

Cat. No.: B15014119
M. Wt: 424.1 g/mol
InChI Key: AGYIOBIVTNTIHH-CAPFRKAQSA-N
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Description

4-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 4-bromobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted products where the bromine atoms are replaced by other functional groups.

Scientific Research Applications

4-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic characteristics.

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-[(1E)-1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide
  • 4-bromo-N’-[(1E)-1-(4-bromophenyl)ethylidene]benzohydrazide

Comparison

Compared to similar compounds, 4-bromo-N’-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide is unique due to its specific structural features, such as the presence of two bromine atoms and the butylidene linkage

Properties

Molecular Formula

C17H16Br2N2O

Molecular Weight

424.1 g/mol

IUPAC Name

4-bromo-N-[(E)-1-(4-bromophenyl)butylideneamino]benzamide

InChI

InChI=1S/C17H16Br2N2O/c1-2-3-16(12-4-8-14(18)9-5-12)20-21-17(22)13-6-10-15(19)11-7-13/h4-11H,2-3H2,1H3,(H,21,22)/b20-16+

InChI Key

AGYIOBIVTNTIHH-CAPFRKAQSA-N

Isomeric SMILES

CCC/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)Br

Canonical SMILES

CCCC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br

Origin of Product

United States

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